molecular formula C8H8ClN B079267 N-(p-Chlorobenzylidene)methylamine CAS No. 13114-22-2

N-(p-Chlorobenzylidene)methylamine

Cat. No.: B079267
CAS No.: 13114-22-2
M. Wt: 153.61 g/mol
InChI Key: MVKUBKNVOVQEAV-UHFFFAOYSA-N
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Description

N-(p-Chlorobenzylidene)methylamine is an organic compound with the molecular formula C8H8ClN. It is a derivative of benzylidene methylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.

Mode of Action

The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .

Biochemical Pathways

The inhibition of NECTIN2 by this compound affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .

Result of Action

The result of this compound’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Chlorobenzylidene)methylamine typically involves the reaction between p-chlorobenzaldehyde and methylamine. This reaction is carried out in a toluene solvent under the catalysis of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(p-Chlorobenzylidene)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products Formed

    Oxidation: Formation of chlorobenzylidene oxides.

    Reduction: Formation of p-chlorobenzylamine.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

N-(p-Chlorobenzylidene)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzylidene methylamine: Lacks the chlorine substitution.

    p-Chlorobenzylamine: Similar structure but different functional group.

    N-(p-Chlorobenzylidene)ethylamine: Ethyl group instead of methyl group.

Uniqueness

N-(p-Chlorobenzylidene)methylamine is unique due to the presence of the chlorine atom at the para position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUBKNVOVQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-22-2
Record name Methananime, N-((4-chlorophenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-chlorophenyl)methylidene](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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